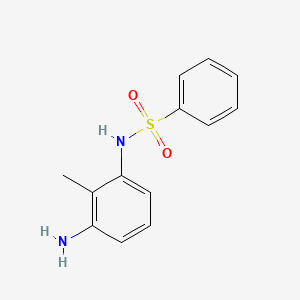

N-(3-Amino-2-methylphenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-Amino-2-methylphenyl)benzenesulfonamide” is a chemical compound with the CAS Number: 926270-54-4 . It has a molecular weight of 262.33 .

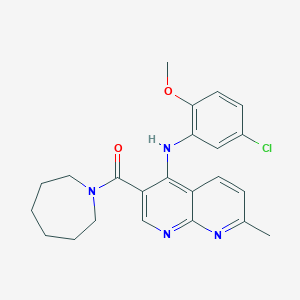

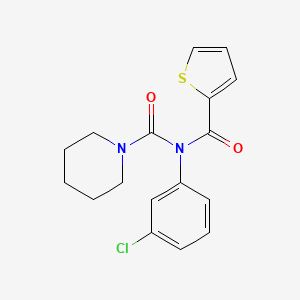

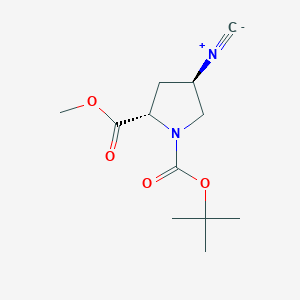

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H14N2O2S/c1-10-12(14)8-5-9-13(10)15-18(16,17)11-6-3-2-4-7-11/h2-9,15H,14H2,1H3 . This indicates that the compound contains 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications

Synthesis and Characterization

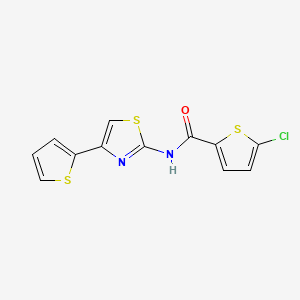

Researchers have developed novel sulfonamide derivatives, including Schiff base ligands containing aromatic sulfonamide fragments. These compounds have been synthesized and investigated using spectroscopic techniques, X-ray diffraction, and DFT computations, showcasing their antimicrobial activity and potential applications in medicinal chemistry (Demircioğlu et al., 2018).

Antimicrobial Activity

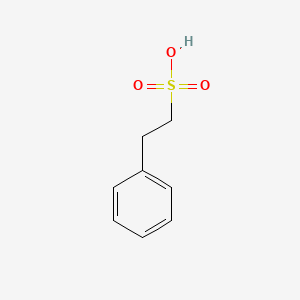

Sulfonamide derivatives have been evaluated for their membrane-bound phospholipase A2 inhibitory activity, highlighting their potential in reducing myocardial infarction size in coronary occluded rats, which indicates a new pathway for therapeutic intervention (Oinuma et al., 1991).

Enzyme Inhibition and Molecular Docking

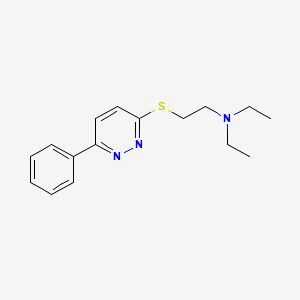

The inhibition of kynurenine 3-hydroxylase by N-(4-phenylthiazol-2-yl)benzenesulfonamides showcases the compounds' high-affinity inhibition, which could be significant for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997). Furthermore, the structural and docking studies of N-substituted benzenesulfonamides reveal insights into their inhibition mechanisms, offering a foundation for designing potent inhibitors for therapeutic applications (Di Fiore et al., 2011).

Mechanism of Action

While the specific mechanism of action for “N-(3-Amino-2-methylphenyl)benzenesulfonamide” is not available, one potential mechanism involves the inhibition of various enzymes, including carbonic anhydrase. The compound may bind to the active site of the enzyme, preventing the substrate from binding and inhibiting its activity.

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-12(14)8-5-9-13(10)15-18(16,17)11-6-3-2-4-7-11/h2-9,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZRFOLFCQIVLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726363.png)

![[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2726365.png)

![N-cyclopropyl-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2726366.png)

![N-(4-fluoro-3-methylphenyl)-N-[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)[1,8]naphthyridin-4-yl]amine](/img/structure/B2726368.png)

![3-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2726375.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2726377.png)

![N-benzyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2726378.png)

![3-Bromo-4-chloropyrazolo[1,5-a]pyrazine](/img/structure/B2726386.png)